An In-depth Technical Guide to the Physicochemical Properties of Ferrous Lactate
An In-depth Technical Guide to the Physicochemical Properties of Ferrous Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous lactate, the iron(II) salt of lactic acid, is a key compound in the pharmaceutical and nutraceutical industries, primarily utilized for iron supplementation and fortification.[1] Its prominence stems from a favorable balance of high bioavailability and comparatively mild gastrointestinal side effects when compared to other iron salts like ferrous sulfate. As an organic iron supplement, it provides a soluble and readily absorbable form of ferrous iron, the oxidation state essential for biological uptake.[2]
This technical guide offers a comprehensive exploration of the core physicochemical properties of ferrous lactate. Understanding these characteristics is paramount for formulation scientists, analytical chemists, and researchers in drug development, as they directly influence the compound's stability, dissolution, bioavailability, and ultimately, the safety and efficacy of the final product. This document will delve into the chemical and physical attributes, solubility, stability profile under various stress conditions, spectroscopic and crystallographic features, and analytical methodologies pertinent to the quality control of ferrous lactate.
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of an active pharmaceutical ingredient is the bedrock of successful formulation development.
Chemical Structure and Formula
Ferrous lactate is a coordination complex consisting of a central ferrous iron (Fe²⁺) ion chelated by two lactate anions.[3] It exists in both anhydrous and hydrated forms, with the dihydrate and trihydrate being the most common.[4] The lactate ligand, being a product of natural metabolic pathways, contributes to the compound's favorable tolerability profile.[2]
Molecular Formula: C₆H₁₀FeO₆ (anhydrous)[3]
Molecular Weight and Elemental Composition
The molecular weight of ferrous lactate varies depending on its state of hydration. The elemental iron content is a critical parameter for dosage calculations in iron deficiency therapies.
| Form | Molecular Formula | Molecular Weight ( g/mol ) |
| Anhydrous | C₆H₁₀FeO₆ | 233.99 |
| Dihydrate | C₆H₁₀FeO₆·2H₂O | 270.02 |
| Trihydrate | C₆H₁₀FeO₆·3H₂O | 288.03 |
Physical Appearance and Organoleptic Properties
Ferrous lactate is typically a greenish-white to pale yellow crystalline powder or granules. It has a slight, characteristic odor and a mildly sweet, metallic taste.[1] These properties are important considerations in the formulation of palatable oral dosage forms, particularly for pediatric and geriatric populations.
Polymorphism and Hydration States
As mentioned, ferrous lactate commonly exists as a dihydrate or trihydrate.[4] The state of hydration can impact the material's stability, solubility, and handling properties. It is crucial to characterize and control the hydration state during manufacturing and storage to ensure consistent product performance.
Summary Table of Core Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | Greenish-white to pale yellow crystalline powder | |
| Odor | Slight, characteristic | [1] |
| Taste | Mildly sweet, metallic | [1] |
| pH (1 in 50 solution) | 5.0 - 6.0 | [4] |
| Melting Point | Decomposes | [1] |
Solubility and Dissolution Behavior
The solubility and dissolution rate of ferrous lactate are pivotal to its bioavailability. As iron is primarily absorbed in the upper gastrointestinal tract, rapid dissolution in the acidic environment of the stomach is desirable.
Solubility Profile in Various Solvents
Ferrous lactate is soluble in water and practically insoluble in ethanol.[4] Its solubility in water is temperature-dependent. For the trihydrate, the solubility is approximately 2.1 g/100 mL at 10°C and increases to 8.5 g/100 mL at 100°C.[3] It is also soluble in alkali citrate solutions.[3]
Effect of pH on Solubility
The solubility of ferrous lactate is influenced by pH. In acidic conditions, the ferrous iron remains in its soluble Fe²⁺ state. As the pH increases, the potential for oxidation to the less soluble ferric (Fe³⁺) form and subsequent precipitation as ferric hydroxide increases.
Dissolution Rate and its Significance for Bioavailability
The rate at which ferrous lactate dissolves is a critical factor for its absorption. A faster dissolution rate in the gastrointestinal fluid leads to a higher concentration of ferrous ions available for uptake by the intestinal mucosa. The lactate counter-ion, being an organic acid, may contribute to maintaining a slightly acidic microenvironment, which can aid in keeping the iron in its more soluble ferrous state.
Experimental Protocol: Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of ferrous lactate in water at a specified temperature (e.g., 25°C).
Materials:
-
Ferrous lactate powder
-
Purified water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spectrophotometer or other suitable analytical instrument for iron quantification
Procedure:
-
Add an excess amount of ferrous lactate to a known volume of purified water in a sealed container.
-
Place the container in a thermostatically controlled shaker bath set at the desired temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and centrifuge to remove any undissolved solids.
-
Accurately dilute the clear supernatant to a concentration suitable for the chosen analytical method.
-
Quantify the concentration of iron in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry with a complexing agent).
-
Calculate the solubility of ferrous lactate in g/100 mL.
Stability Profile
The stability of ferrous lactate is a critical quality attribute, as degradation can lead to a loss of potency and the formation of undesirable byproducts. The primary degradation pathway is the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.
Chemical Stability
Ferrous lactate is susceptible to oxidation in the presence of atmospheric oxygen, a process that is accelerated by moisture and light.[6] This oxidation results in the formation of ferric lactate, which can impart a yellowish-brown discoloration to the product and may be less bioavailable.
The stability of ferrous lactate is pH-dependent. In acidic environments (pH below 4.5), the ferrous form is more stable and less prone to oxidation. As the pH increases, the rate of oxidation to the ferric state increases.
Physical Stability
Ferrous lactate is known to be hygroscopic, meaning it can absorb moisture from the air. This is a critical consideration for handling, packaging, and storage. Moisture uptake can lead to physical changes such as caking and deliquescence, and can also accelerate chemical degradation through oxidation.
Exposure to light can promote the oxidation of ferrous lactate.[6] Therefore, it is recommended to protect the compound from light during storage and processing. Photostability testing, as per ICH Q1B guidelines, is essential to determine the need for light-protective packaging.
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for characterizing the thermal stability of ferrous lactate. TGA can be used to determine the water content (from the dehydration of hydrated forms) and the decomposition temperature. DSC can reveal information about melting, crystallization, and other phase transitions. For instance, TGA of iron(II) oxalate dihydrate shows a distinct weight loss corresponding to dehydration, followed by decomposition at higher temperatures.[7] A similar pattern would be expected for ferrous lactate hydrates.
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
Objective: To identify potential degradation products and pathways for ferrous lactate under various stress conditions.
Materials:
-
Ferrous lactate
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve ferrous lactate in an acidic solution (e.g., 0.1 M HCl) and heat.
-
Base Hydrolysis: Dissolve ferrous lactate in a basic solution (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat a solution of ferrous lactate with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose solid ferrous lactate to elevated temperatures (e.g., 60°C) in an oven.
-
Photodegradation: Expose solid or dissolved ferrous lactate to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Storage and Handling Recommendations
Given its sensitivity to moisture, light, and oxygen, ferrous lactate should be stored in well-closed containers, protected from light, in a cool, dry place.[6] Inert gas blanketing during storage and handling can also be considered to minimize oxidation.
Spectroscopic and Crystallographic Characterization
Spectroscopic and crystallographic techniques are indispensable for the structural elucidation and quality control of ferrous lactate.
Infrared (IR) Spectroscopy
The infrared spectrum of ferrous lactate will exhibit characteristic absorption bands corresponding to the functional groups present in the lactate moiety and the coordination of the carboxylate and hydroxyl groups to the iron atom. Key expected absorptions include:
-
A broad band in the region of 3500-3200 cm⁻¹ due to the O-H stretching of the hydroxyl group and any water of hydration.
-
C-H stretching vibrations from the methyl and methine groups around 2980-2900 cm⁻¹.
-
A strong asymmetric stretching vibration of the carboxylate group (COO⁻) typically in the range of 1610-1550 cm⁻¹.
-
A symmetric stretching vibration of the carboxylate group around 1400 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
The disappearance or significant shift of certain peaks compared to free lactic acid, particularly in the carboxylate region, confirms the formation of the iron salt.
Objective: To obtain a high-quality Fourier-transform infrared (FTIR) spectrum of solid ferrous lactate.
Materials:
-
Ferrous lactate powder
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle
-
Hydraulic press for pellet making
-
FTIR spectrometer
Procedure:
-
Thoroughly dry the KBr to remove any adsorbed water.
-
Mix a small amount of ferrous lactate (approx. 1-2 mg) with about 200 mg of KBr in a mortar.
-
Grind the mixture to a fine, homogenous powder.
-
Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹), co-adding multiple scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
Aqueous solutions of ferrous (Fe²⁺) salts are typically pale green. The UV-Vis spectrum of ferrous lactate is expected to show weak absorption bands in the visible and near-infrared regions due to d-d electronic transitions of the high-spin d⁶ Fe²⁺ ion in an octahedral or distorted octahedral coordination environment. More intense charge-transfer bands may be observed in the UV region. It's important to note that upon oxidation to ferric (Fe³⁺) iron, the solution turns yellow-brown, and the UV-Vis spectrum changes significantly, with the appearance of more intense charge-transfer bands. A spectrophotometric method for the determination of lactate involves its reaction with ferric chloride to form a colored complex with an absorption maximum around 390 nm.[8]
Objective: To quantify the iron content in a ferrous lactate sample using UV-Vis spectrophotometry.
Materials:
-
Ferrous lactate sample
-
Hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺)
-
1,10-phenanthroline solution (complexing agent)
-
Sodium acetate buffer solution (to control pH)
-
Purified water
-
UV-Vis spectrophotometer
Procedure:
-
Accurately weigh a sample of ferrous lactate and dissolve it in a known volume of purified water.
-
To an aliquot of the sample solution, add hydroxylamine hydrochloride solution to ensure all iron is in the ferrous state.
-
Add the 1,10-phenanthroline solution, which will form a stable, intensely colored orange-red complex with the ferrous ions.
-
Add the sodium acetate buffer to adjust the pH to the optimal range for complex formation (typically pH 3-9).
-
Dilute the solution to a known final volume with purified water.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) of the iron(II)-phenanthroline complex (around 510 nm) against a reagent blank.
-
Determine the concentration of iron from a calibration curve prepared using standard iron solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of the high-spin Fe²⁺ ion, obtaining high-resolution NMR spectra of ferrous lactate can be challenging, as it can lead to significant line broadening. However, for the lactate moiety, the following signals would be expected:
-
¹H NMR: A doublet for the methyl protons (CH₃) and a quartet for the methine proton (CH). The chemical shifts would be influenced by the paramagnetic iron center. For the lactate anion itself, the methyl protons typically appear around 1.33 ppm (doublet) and the methine proton around 4.11 ppm (quartet).[9]
-
¹³C NMR: Resonances for the methyl carbon, the methine carbon, and the carboxylate carbon. For the lactate anion, these are typically observed around 22.9 ppm (CH₃), 71.4 ppm (CH), and 185.3 ppm (COO⁻).[10] The presence of the paramagnetic Fe²⁺ would cause significant shifts and broadening of these signals.
X-ray Diffraction (XRD)
X-ray diffraction is a powerful technique for characterizing the solid-state properties of ferrous lactate. Powder XRD (pXRD) can be used to:
-
Confirm the crystalline nature of the material.
-
Identify the specific polymorphic form and hydration state.
-
Detect the presence of any crystalline impurities.
-
Monitor solid-state stability and phase transformations.
Each crystalline form of ferrous lactate will produce a unique diffraction pattern, which serves as a "fingerprint" for that specific structure.
Objective: To obtain the powder X-ray diffraction pattern of a ferrous lactate sample.
Materials:
-
Ferrous lactate powder
-
Sample holder
-
Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation)
Procedure:
-
Carefully pack the ferrous lactate powder into the sample holder, ensuring a flat and smooth surface.
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, including the 2θ scan range, step size, and scan speed.
-
Run the XRD scan to collect the diffraction data.
-
Process the data to generate a diffractogram (intensity vs. 2θ).
-
Analyze the diffractogram by comparing the peak positions and intensities to reference patterns for known phases of ferrous lactate.
Analytical Methods for Quality Control
A robust set of analytical methods is essential for ensuring the quality, purity, and potency of ferrous lactate.
Identification Tests
Simple qualitative tests can be used for the identification of ferrous lactate. These typically include tests for the presence of both ferrous ions and lactate.[4]
Assay and Purity Determination
Objective: To determine the purity of a ferrous lactate sample by redox titration.
Principle: In an acidic medium, ferrous ions (Fe²⁺) are quantitatively oxidized to ferric ions (Fe³⁺) by potassium permanganate (KMnO₄), which is a strong oxidizing agent. The endpoint of the titration is indicated by the persistence of the pink color of the excess permanganate ion.
Materials:
-
Ferrous lactate sample
-
Standardized 0.1 N potassium permanganate solution
-
Formic acid (85% v/v)
-
Purified water
-
Burette, conical flask, and other standard laboratory glassware
Procedure:
-
Accurately weigh a quantity of the dried ferrous lactate sample.
-
Dissolve the sample in a mixture of purified water and formic acid in a conical flask.
-
Titrate the solution with a standardized 0.1 N potassium permanganate solution until a persistent pink color is observed.
-
Record the volume of potassium permanganate solution used.
-
Calculate the percentage purity of ferrous lactate based on the stoichiometry of the reaction. Each mL of 0.1 N potassium permanganate is equivalent to 23.40 mg of C₆H₁₀FeO₆.[4]
Limit Tests for Impurities
Limit tests are performed to ensure that the levels of impurities are below acceptable limits. For ferrous lactate, common impurities include ferric iron and heavy metals. The limit for ferric iron can be determined by iodometric titration.[4]
Conclusion: Implications for Drug Development and Formulation
The physicochemical properties of ferrous lactate are intricately linked to its performance as a pharmaceutical ingredient. Its solubility and dissolution characteristics are key determinants of its bioavailability. The stability of ferrous lactate, particularly its susceptibility to oxidation, necessitates careful consideration of formulation strategies, manufacturing processes, and packaging to ensure product quality and shelf-life. The spectroscopic and crystallographic properties provide the basis for robust analytical methods for quality control. A thorough understanding and control of these physicochemical attributes are therefore essential for the successful development of safe, effective, and stable pharmaceutical and nutraceutical products containing ferrous lactate.
References
A comprehensive list of references will be provided here, including the titles, sources, and URLs for all cited materials.
Sources
- 1. Specifications, Uses, SDS of Ferrous Lactate Manufacturers [kingofchemicals.com]
- 2. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]
- 3. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 4. fao.org [fao.org]
- 5. phywe-itemservice.s3.eu-central-1.amazonaws.com [phywe-itemservice.s3.eu-central-1.amazonaws.com]
- 6. Ferrous Lactate Supplier - Bulk Ingredients Supplier & Manufacturer - Lifeworth [naturallifeworth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. bmse000269 (R)-Lactate at BMRB [bmrb.io]
